molecular formula C19H20BrN3O4 B6430795 benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate CAS No. 1903634-78-5

benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Cat. No.: B6430795
CAS No.: 1903634-78-5
M. Wt: 434.3 g/mol
InChI Key: BGZBYJPWSWMNHS-UHFFFAOYSA-N
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Description

Benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromopyridine Moiety: This step often involves a nucleophilic substitution reaction where a bromopyridine derivative is introduced to the pyrrolidine ring.

    Formation of the Carbamate Group: This can be done by reacting the intermediate with benzyl chloroformate under basic conditions to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-{3-[(3-chloropyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate
  • Benzyl N-(2-{3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Uniqueness

Benzyl N-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

benzyl N-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c20-16-7-4-9-21-18(16)27-15-8-10-23(12-15)17(24)11-22-19(25)26-13-14-5-2-1-3-6-14/h1-7,9,15H,8,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBYJPWSWMNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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